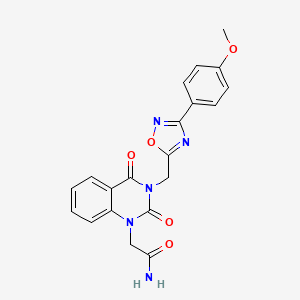
2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound known for its diverse applications in scientific research. Its intricate structure features a combination of various functional groups, making it a subject of interest in chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of intermediates. The process includes the condensation of 4-methoxybenzohydrazide with various aldehydes to form the corresponding hydrazones. Subsequent cyclization reactions produce the 1,2,4-oxadiazole ring. This intermediate is then coupled with the appropriate quinazoline derivative under controlled conditions, using a series of catalysts and solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure scalability and cost-effectiveness. This typically involves automated synthesis processes, large-scale reactors, and rigorous quality control measures to yield the desired product with high purity and efficiency.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : This can lead to the formation of corresponding oxides or other derivatives.
Reduction: : Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, copper sulfate.
Major Products: The primary products from these reactions are often derivatives that retain the core structure of the compound but with altered functional groups, enhancing or modifying its properties.
科学研究应用
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Studied for its unique electronic properties, which can be useful in materials science.
Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer activities.
Used in pharmacological research to study its effects on various biological pathways.
Utilized in the synthesis of specialty chemicals.
作用机制
The mechanism of action for this compound is largely dependent on its interaction with biological targets. The presence of the oxadiazole and quinazoline rings allows it to bind to specific enzymes or receptors, influencing various biochemical pathways. For instance, it might inhibit or activate certain enzymes, leading to therapeutic effects in medicinal applications.
相似化合物的比较
Similar Compounds:
2-(3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
2-(3-((3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Uniqueness: What sets 2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide apart is its methoxyphenyl group. This functional group can influence the compound's electronic properties, potentially enhancing its biological activity compared to similar compounds.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its complex structure and diverse reactivity make it a valuable subject for studies in chemistry, biology, medicine, and industry. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential and develop new innovations based on this unique molecule.
Feel free to share what interests you most about this compound or what angle you want to dive deeper into.
属性
IUPAC Name |
2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-29-13-8-6-12(7-9-13)18-22-17(30-23-18)11-25-19(27)14-4-2-3-5-15(14)24(20(25)28)10-16(21)26/h2-9H,10-11H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHOWDIZFUVXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)



![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)


![1-{[2,3'-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2506528.png)
![3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2506529.png)

![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)
